molecular formula C13H19BO4 B15147687 4,4,5,5-Tetramethyl-2-[2-(methylperoxy)phenyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[2-(methylperoxy)phenyl]-1,3,2-dioxaborolane

Cat. No.: B15147687
M. Wt: 250.10 g/mol
InChI Key: OLHJOAKZMILVJH-UHFFFAOYSA-N
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Description

2-(2-METHOXYLOXYPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHOXYLOXYPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE typically involves the reaction of 2-methoxyphenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to ensure complete conversion. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the formation of the boronate ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters ensures high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHOXYLOXYPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), aryl or vinyl halides.

    Conditions: Inert atmosphere (N2 or Ar), elevated temperatures (80-100°C), and solvents such as toluene or ethanol.

Major Products

The major products of these reactions are biaryl or styrene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-(2-METHOXYLOXYPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE is extensively used in scientific research due to its versatility in organic synthesis. Its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including natural products and polymers.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of drug candidates.

    Industry: Applied in the production of advanced materials, such as OLEDs and conductive polymers.

Mechanism of Action

The mechanism of action of 2-(2-METHOXYLOXYPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronate ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boron reagent used in Suzuki-Miyaura coupling, but less stable compared to 2-(2-METHOXYLOXYPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE.

    4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: Similar structure but with a thiophene ring, used in similar coupling reactions.

Uniqueness

2-(2-METHOXYLOXYPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE is unique due to its high stability and reactivity, making it a preferred reagent in many synthetic applications. Its methoxy group provides additional stability and reactivity, enhancing its performance in coupling reactions.

Properties

Molecular Formula

C13H19BO4

Molecular Weight

250.10 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methylperoxyphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)10-8-6-7-9-11(10)16-15-5/h6-9H,1-5H3

InChI Key

OLHJOAKZMILVJH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OOC

Origin of Product

United States

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